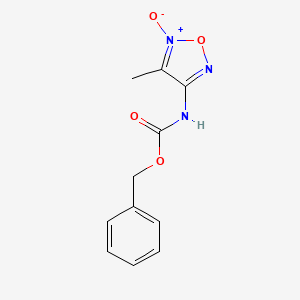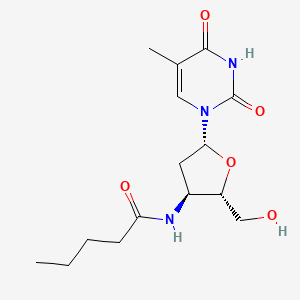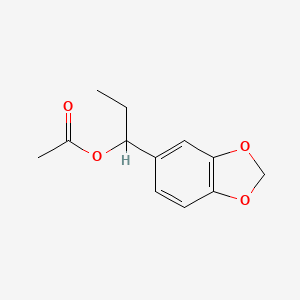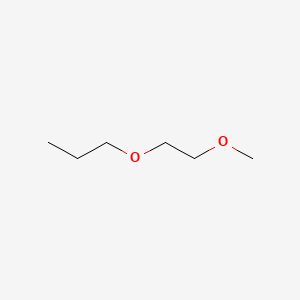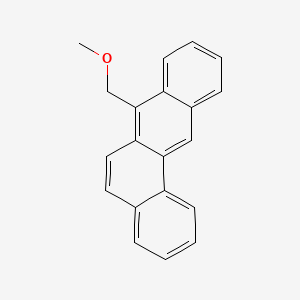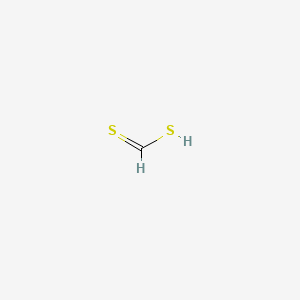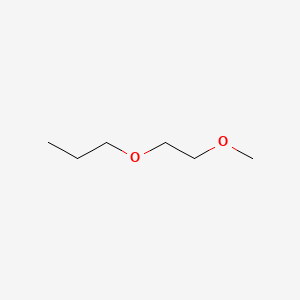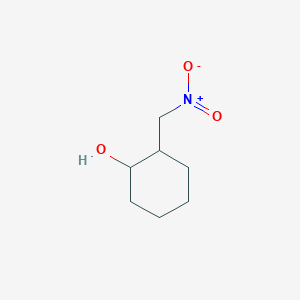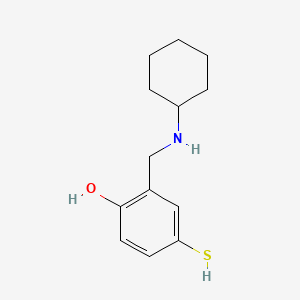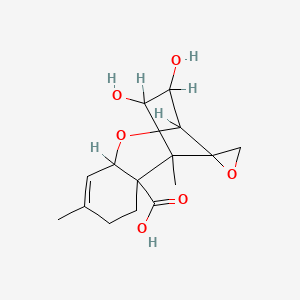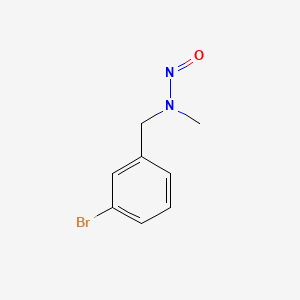![molecular formula C10H6BrN3O4 B12793731 1-(4-Bromophenyl)violuric acid [WHO-DD] CAS No. 251468-56-1](/img/structure/B12793731.png)
1-(4-Bromophenyl)violuric acid [WHO-DD]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)violuric acid is an organic compound with the molecular formula C10H6BrN3O4 It is a derivative of violuric acid, which is known for its deeply colored salts
Preparation Methods
Synthetic Routes and Reaction Conditions: Another method involves the condensation of alloxan with hydroxylamine, followed by bromination .
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)violuric acid typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)violuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
1-(4-Bromophenyl)violuric acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes and pigments due to its ability to form brightly colored salts with metals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)violuric acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Violuric Acid: The parent compound, known for its deeply colored salts.
Thiovioluric Acid: A derivative with sulfur in place of oxygen, used in similar applications.
1,3-Dimethylvioluric Acid: A methylated derivative with different solubility and reactivity properties.
Diphenylthiovioluric Acid: Another derivative with two phenyl groups, used in analytical chemistry.
Uniqueness: 1-(4-Bromophenyl)violuric acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with metal ions or other compounds are required.
Properties
CAS No. |
251468-56-1 |
|---|---|
Molecular Formula |
C10H6BrN3O4 |
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)-6-hydroxy-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H6BrN3O4/c11-5-1-3-6(4-2-5)14-9(16)7(13-18)8(15)12-10(14)17/h1-4,16H,(H,12,15,17) |
InChI Key |
KLAOPOKEJSDMEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


